2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
Description
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde (hereafter referred to as Compound A) is a boronate ester-functionalized aromatic aldehyde. Its structure features:
- A benzaldehyde core with a boronate ester group at the 2-position (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- A strong electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(16,17)18)7-9(11)8-19/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPQHPPDNCNRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde typically involves the formation of the boronate ester followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 5-(trifluoromethyl)benzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate (K2CO3) in organic solvents like THF or toluene.
Major Products Formed
Oxidation: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoic acid.
Reduction: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the coupling partner used.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde largely depends on the specific application and reaction it is involved in. In cross-coupling reactions, the boronate ester acts as a nucleophile, forming a bond with an electrophilic partner under the influence of a palladium catalyst. The trifluoromethyl group can enhance the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₆BF₃O₃ (as per ).
- Applications : Primarily used as a bifunctional building block in Suzuki-Miyaura cross-coupling reactions (due to the boronate ester) and subsequent derivatization via the aldehyde group (e.g., condensations, nucleophilic additions) .
Comparison with Similar Compounds
Positional Isomers
Variations in substituent positions significantly alter reactivity and applications:
Impact of Substituent Positioning :
Functional Group Variations
Replacing the aldehyde group modifies reactivity and synthetic utility:
Functional Group Insights :
Additional Substituents and Hybrid Structures
Incorporation of extra groups expands application scope:
Structural Hybridization :
Suzuki-Miyaura Cross-Coupling Performance
Biological Activity
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C13H15BNO2
- Molecular Weight: 233.07 g/mol
- CAS Number: 25015-63-8
Structural Characteristics
The structure of the compound includes a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.
- Antitumor Activity : Preliminary studies indicate that compounds containing boron can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cellular proliferation.
- Antimicrobial Properties : Boron-containing compounds have been reported to possess antibacterial and antifungal activities. The dioxaborolane structure may contribute to disrupting microbial cell walls or interfering with metabolic pathways.
- Enzyme Inhibition : The presence of the boron atom allows for interactions with various enzymes, potentially acting as a reversible inhibitor in biochemical pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various boron compounds, including derivatives similar to this compound. The results showed:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | Apoptosis induction |
| Compound B | HCT116 | 0.95 | Cell cycle arrest |
This indicates that the compound may selectively target cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Activity
Research on antimicrobial activity demonstrated that similar compounds exhibited significant inhibition against multi-drug resistant strains of bacteria such as MRSA:
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 4–8 |
| E. coli | 8–16 |
These findings suggest potential applications in treating resistant infections.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of related compounds indicates moderate absorption and a favorable distribution in vivo. Toxicity studies have shown acceptable safety margins at therapeutic doses:
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| t1/2 | >12 h |
| Oral dose (mg/kg) | 40 |
These parameters suggest that the compound could be developed for clinical applications with careful consideration of dosing regimens.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between a halogenated benzaldehyde derivative and a boronate ester. Key conditions include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.1–1 mol% loading.
- Base : K₂CO₃ or Na₂CO₃ in a mixed solvent system (e.g., THF/H₂O or dioxane/H₂O).
- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify aromatic proton environments and boronate ester signals (e.g., δ 1.0–1.3 ppm for tetramethyl groups).
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- FT-IR : To detect aldehyde C=O stretching (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).
Cross-referencing with literature data for analogous boronate esters is advised .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N₂). The boronate ester is moisture-sensitive; use molecular sieves or desiccants to prevent hydrolysis. Stability should be monitored via periodic NMR analysis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties of this compound in cross-coupling reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density at the benzaldehyde ring, potentially slowing oxidative addition in Pd-catalyzed reactions.
- Enhances stability of intermediates by mitigating undesired side reactions (e.g., protodeboronation).
Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?
- Methodological Answer : Contradictions may arise from:
- Rotameric equilibria : Use variable-temperature NMR (VT-NMR) to observe dynamic effects.
- Impurity interference : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies are effective for improving yields in multi-step syntheses involving this boronate ester?
- Methodological Answer : Optimize:
- Protecting groups : For the aldehyde moiety (e.g., acetal protection) to prevent side reactions during boronate coupling.
- Sequential coupling : Prioritize boronate installation before introducing sensitive substituents.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in complex systems .
Q. How does steric hindrance from the tetramethyl dioxaborolane group affect reactivity in nucleophilic additions?
- Methodological Answer : The bulky dioxaborolane group:
- Shields the boron center , reducing unwanted Lewis acid-base interactions.
- Directs regioselectivity in cross-couplings (e.g., favoring para-substitution in aryl halides).
Kinetic studies (e.g., competition experiments) and steric parameter calculations (Tolman cone angle analogs) can quantify these effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
